1,2-Dichlorobenzene

Beschreibung

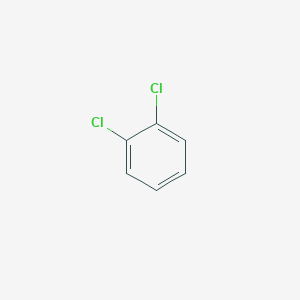

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2-dichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2/c7-5-3-1-2-4-6(5)8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFFLAFLAYFXFSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2 | |

| Record name | O-DICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6211 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1066 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6020430 | |

| Record name | 1,2-Dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

O-dichlorobenzene appears as a clear colorless liquid with a pleasant odor. Denser than water and insoluble in water. Flash point 150 °F. Toxic by inhalation and ingestion. Used to make other chemicals, solvents, fumigants and insecticides and for many other uses., Liquid, Colorless to pale-yellow liquid with a pleasant, aromatic odor.(herbicide); [NIOSH], COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR., Colorless to pale-yellow liquid with a pleasant, aromatic odor., Colorless to pale-yellow liquid with a pleasant, aromatic odor. [herbicide] | |

| Record name | O-DICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6211 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, 1,2-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | o-Dichlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/445 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2-DICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1066 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | O-DICHLOROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/755 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | o-Dichlorobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0189.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

356.9 °F at 760 mmHg (NTP, 1992), 180.1 °C at 760 mm Hg, 180-183 °C, 357 °F | |

| Record name | O-DICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6211 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/521 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1066 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | O-DICHLOROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/755 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | o-Dichlorobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0189.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

151 °F (NTP, 1992), 151 °F, 155 °F (Open Cup); 151 °F (Closed Cup), 68 °C, closed cup; 74 °C, open cup, 66 °C c.c. | |

| Record name | O-DICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6211 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Dichlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/445 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2-DICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/521 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1066 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | O-DICHLOROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/755 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | o-Dichlorobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0189.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 76.1 °F (NTP, 1992), Miscible with alcohol, ether, benzene., In water, 156 mg/L at 25 °C, Solubility in water: very poor, 0.01% | |

| Record name | O-DICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6211 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/521 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1066 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Dichlorobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0189.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.306 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.3059 g/mL at 20 °C/4 °C, Saturated liquid density 81.45 lb/cu ft @ 70 °F, Saturated vapor density= 0.00065 lb/cu ft @ 70 °F, Relative density (water = 1): 1.3, 1.306, 1.30 | |

| Record name | O-DICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6211 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/521 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1066 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | O-DICHLOROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/755 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | o-Dichlorobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0189.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

5.05 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.05 (Air = 1), Relative vapor density (air = 1): 5.1, 5.05 | |

| Record name | O-DICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6211 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/521 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1066 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | O-DICHLOROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/755 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1 mmHg at 68 °F ; 1.5 mmHg at 77 °F (NTP, 1992), 1.36 [mmHg], 1.36 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.16, 1 mmHg@68 °F, 1.5 mmHg@77 °F, 1 mmHg | |

| Record name | O-DICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6211 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Dichlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/445 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2-DICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/521 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1066 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | O-DICHLOROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/755 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | o-Dichlorobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0189.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

1,4-dichlorobenzene /at/ 0.5-l% w/w., High purity grade: less than 0.2% 1,2,4-trichlorobenzene and less than 0.005% monochlorobenzene. Technical grade: less than 19.0% other dichlorobenzenes isomers, less than 1.0% trichlorobenzenes & less than 0.05% monochlorobenzene. | |

| Record name | 1,2-DICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/521 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid, Colorless to pale-yellow liquid ... | |

CAS No. |

95-50-1; 25321-22-6(mixedisomers), 95-50-1 | |

| Record name | O-DICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6211 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dichlorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ortho-Dichlorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-dichlorobenzene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13963 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | o-Dichlorobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60644 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,2-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dichlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.206 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-DICHLOROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PJ93I88XL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2-DICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/521 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1066 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | O-DICHLOROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/755 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Benzene, o-dichloro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/CZ44AA20.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

1 °F (NTP, 1992), -16.7 °C, -17 °C, 1 °F | |

| Record name | O-DICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6211 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/521 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1066 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | O-DICHLOROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/755 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | o-Dichlorobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0189.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Synthesis of 1,2-Dichlorobenzene from Chlorobenzene: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,2-dichlorobenzene from chlorobenzene (B131634). The primary method for this conversion is the electrophilic aromatic substitution reaction, specifically the direct chlorination of chlorobenzene in the presence of a Lewis acid catalyst. This process yields a mixture of dichlorobenzene isomers, with the ortho (1,2-), para (1,4-), and meta (1,3-) forms being the primary products. The distribution of these isomers is highly dependent on the catalyst and reaction conditions employed.

Reaction Mechanism and Principles

The chlorination of chlorobenzene is a classic example of an electrophilic aromatic substitution. The reaction proceeds through the following general steps:

-

Generation of the Electrophile: A Lewis acid catalyst, most commonly ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), activates the chlorine molecule (Cl₂), polarizing it and generating a more potent electrophile (a chloronium ion or a complex).[1][2][3]

-

Electrophilic Attack: The electron-rich benzene (B151609) ring of the chlorobenzene molecule attacks the electrophilic chlorine species. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2][4]

-

Deprotonation: A weak base, such as the tetrachloroferrate(III) ion (FeCl₄⁻) formed in the initial step, removes a proton from the carbon atom bearing the new chlorine substituent. This regenerates the aromaticity of the ring and the Lewis acid catalyst, yielding the dichlorobenzene product and hydrogen chloride (HCl) as a byproduct.[1][4]

The existing chloro- substituent on the benzene ring is an ortho-, para-directing group, meaning it directs incoming electrophiles to the positions ortho and para to it. This is due to the interplay of the inductive and resonance effects of the chlorine atom. Consequently, the chlorination of chlorobenzene primarily produces this compound (ortho) and 1,4-dichlorobenzene (B42874) (para), with the 1,4-isomer often being the major product.[5] The formation of 1,3-dichlorobenzene (B1664543) (meta) is significantly less favored.

Catalysts and Isomer Distribution

The choice of catalyst plays a crucial role in determining the relative proportions of the dichlorobenzene isomers. While ferric chloride is a common catalyst, various other Lewis acids and co-catalyst systems have been investigated to influence the product distribution.

| Catalyst System | Substrate | Product Distribution (ortho:para:meta) | Reference |

| Ferric Chloride (FeCl₃) | Benzene | - | [6] |

| Aluminum Chloride (AlCl₃) and Stannic Chloride (SnCl₄) | Chlorobenzene | High para to ortho ratio | [7] |

| Aluminum Chloride (AlCl₃) and Titanium Tetrachloride (TiCl₄) | Chlorobenzene | High para to ortho ratio | [7] |

| Iron Powder | p-Xylene | - | [8] |

| 5,10,15,20-tetraphenyliron porphyrin | Benzene | High o-dichlorobenzene yield | [9] |

Note: Specific quantitative isomer ratios are often proprietary or highly dependent on precise reaction conditions not fully disclosed in the literature.

Experimental Protocol: General Laboratory Scale Synthesis of Dichlorobenzenes

The following is a generalized procedure for the chlorination of chlorobenzene in a laboratory setting. Caution: This reaction should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment, as it involves hazardous materials such as chlorine gas and corrosive acids.

Materials:

-

Chlorobenzene

-

Anhydrous Ferric Chloride (FeCl₃)

-

Chlorine gas (Cl₂)

-

Nitrogen gas (N₂)

-

5% Sodium hydroxide (B78521) (NaOH) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a reflux condenser, and a gas outlet leading to a scrubber (e.g., containing NaOH solution to neutralize excess chlorine and HCl).

Procedure:

-

Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is dry.

-

Charging the Reactor: To the round-bottom flask, add chlorobenzene and the anhydrous ferric chloride catalyst. The molar ratio of catalyst to chlorobenzene can vary, but typically a small catalytic amount is used.

-

Inerting the System: Purge the system with dry nitrogen gas to remove any moisture and air.

-

Chlorination: While stirring the mixture, bubble dry chlorine gas through the gas inlet tube into the reaction mixture at a controlled rate. The reaction is exothermic, and the temperature should be monitored and controlled, often maintained at a moderate temperature (e.g., 70-120°C).[9] The reaction time can vary from 2 to 7 hours.[9]

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) to determine the consumption of chlorobenzene and the formation of dichlorobenzene isomers.

-

Work-up: Once the reaction is complete, stop the chlorine flow and purge the system with nitrogen to remove any unreacted chlorine and HCl gas.

-

Neutralization: Cool the reaction mixture and carefully wash it with a 5% sodium hydroxide solution to remove any remaining acidic components. Subsequently, wash with water until the aqueous layer is neutral.

-

Drying: Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

-

Purification: Filter to remove the drying agent. The resulting mixture of dichlorobenzene isomers and any unreacted chlorobenzene can be separated by fractional distillation. The high purity of the desired this compound can be achieved through this process.

Visualization of Reaction Pathway and Experimental Workflow

Below are diagrams generated using Graphviz to visualize the key processes.

Caption: Reaction pathway for the synthesis of this compound.

Caption: Generalized experimental workflow for this compound synthesis.

Industrial Production and Considerations

On an industrial scale, the chlorination of benzene is carried out to produce monochlorobenzene, which is then further chlorinated to yield dichlorobenzenes.[10] The process is typically continuous and involves a series of reactors. The separation of the resulting isomer mixture is a critical and energy-intensive step, usually accomplished through a combination of distillation and crystallization, taking advantage of the different boiling and melting points of the isomers.[6][11] Unreacted chlorobenzene and undesired isomers are often recycled back into the process to maximize efficiency. The hydrogen chloride gas produced as a byproduct is a valuable commodity and is typically recovered and purified.[12] The management of byproducts and environmental emissions is a significant consideration in the industrial production of chlorobenzenes.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene [jove.com]

- 3. aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis [docbrown.info]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. 1,4-Dichlorobenzene - Wikipedia [en.wikipedia.org]

- 7. US3636171A - Selective chlorination of benzene and chlorobenzene using a catalyst of aluminum chloride and stannic chloride or titanium tetrachloride - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. O-dichlorobenzene synthesizing method - Eureka | Patsnap [eureka.patsnap.com]

- 10. epa.gov [epa.gov]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. softbeam.net:8080 [softbeam.net:8080]

An In-depth Technical Guide to the Physical Properties and Safety Data of 1,2-Dichlorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties and safety data for 1,2-Dichlorobenzene (ortho-dichlorobenzene, ODCB). The information is presented in a structured format to facilitate easy access and comparison for professionals in research and development. This document includes detailed experimental methodologies based on internationally recognized guidelines and a visualization of its metabolic pathway.

Core Physical and Chemical Properties

This compound is a colorless to pale yellow liquid with a characteristic aromatic odor.[1][2] It is a derivative of benzene (B151609) with two adjacent chlorine atoms and is poorly soluble in water but miscible with most organic solvents.[3][4] Its primary industrial applications include its use as a solvent and as an intermediate in the synthesis of agrochemicals and dyes.[2][5]

Quantitative Physical Properties of this compound

The following table summarizes the key physical properties of this compound, with data compiled from various scientific resources.

| Property | Value | Units |

| Molecular Formula | C₆H₄Cl₂ | |

| Molecular Weight | 147.00 | g/mol |

| Melting Point | -17.03 | °C |

| Boiling Point | 180.19 | °C |

| Density | 1.306 | g/cm³ at 20°C |

| Vapor Pressure | 1.36 | mmHg at 25°C |

| Flash Point | 66 - 67 | °C |

| Water Solubility | 145 | mg/L at 25°C |

| log Kₒw (Octanol-Water Partition Coefficient) | 3.4 | |

| Autoignition Temperature | 640 | °C |

| Refractive Index (n₂₀/D) | 1.551 | |

| Vapor Density (air = 1) | 5.07 |

Safety and Hazard Information

Understanding the safety profile of this compound is critical for its handling and use in a laboratory or industrial setting.

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard statements for this compound:

-

H302: Harmful if swallowed.[6]

-

H315: Causes skin irritation.[6]

-

H317: May cause an allergic skin reaction.[6]

-

H319: Causes serious eye irritation.[6]

-

H332: Harmful if inhaled.[6]

-

H335: May cause respiratory irritation.[6]

-

H410: Very toxic to aquatic life with long lasting effects.[6]

NFPA 704 Diamond

The National Fire Protection Association (NFPA) 704 standard provides a quick visual representation of the hazards of a material.

-

Health (Blue): 2 - Can cause temporary incapacitation or residual injury.

-

Flammability (Red): 2 - Must be moderately heated or exposed to relatively high ambient temperatures before ignition can occur.

-

Instability (Yellow): 0 - Normally stable, even under fire conditions.

-

Special (White): None

Quantitative Safety Data

| Parameter | Value | Species |

| LD₅₀ (Oral) | 500 | Rabbit |

| LD₅₀ (Dermal) | > 10,000 | Rabbit |

| Lower Explosive Limit (LEL) | 2.2 | % |

| Upper Explosive Limit (UEL) | 9.2 | % |

Experimental Protocols

The following sections detail the methodologies for determining the key physical and safety properties of this compound, based on OECD guidelines.

Determination of Boiling Point (OECD Guideline 103)

The boiling point of a liquid is the temperature at which its vapor pressure equals the standard atmospheric pressure (101.325 kPa).[7][8] Several methods can be employed, including ebulliometry, the dynamic method, and distillation methods.[7] A common laboratory method is differential scanning calorimetry (DSC), where the sample is heated at a controlled rate, and the onset temperature of the endothermic peak corresponding to boiling is determined.[9]

Determination of Vapor Pressure (OECD Guideline 104)

Vapor pressure, the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature, can be determined by several methods.[10][11][12] The static method involves introducing a degassed sample into a vacuum-sealed apparatus and measuring the pressure at thermal equilibrium over a range of temperatures.[13] The dynamic method measures the boiling temperature at various controlled pressures.[14]

Determination of Water Solubility (OECD Guideline 105)

The water solubility is the saturation mass concentration of a substance in water at a given temperature.[15][16] The flask method is suitable for substances with solubilities above 10⁻² g/L.[17] In this method, the substance is dissolved in water at a specific temperature with stirring until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined analytically after separation of any undissolved material.[18]

Determination of n-Octanol/Water Partition Coefficient (OECD Guideline 107, 117, 123)

The n-octanol/water partition coefficient (Kₒw) is a measure of a chemical's lipophilicity. The shake-flask method (OECD 107) involves dissolving the substance in a mixture of n-octanol and water and measuring its concentration in each phase after equilibrium is reached.[19][20] For highly hydrophobic substances, the slow-stirring method (OECD 123) is preferred to avoid the formation of microdroplets.[21][22] The HPLC method (OECD 117) estimates Kₒw based on the retention time on a reverse-phase column calibrated with reference compounds.[19]

Acute Oral Toxicity (OECD Guideline 420, 423, or 425)

Acute oral toxicity is typically determined using a fixed-dose procedure (OECD 420), the acute toxic class method (OECD 423), or the up-and-down procedure (OECD 425).[23][24] These methods aim to identify the dose that causes mortality or evident toxicity in a stepwise manner, using a minimal number of animals.[25] The test substance is administered orally to fasted animals, and they are observed for a defined period (typically 14 days) for signs of toxicity and mortality.[26]

Skin Irritation/Corrosion (OECD Guideline 439)

For determining skin irritation potential, in vitro methods using reconstructed human epidermis (RhE) models are now preferred (OECD 439).[4][27][28] The test substance is applied topically to the RhE tissue. After a specific exposure and post-incubation period, cell viability is measured, typically using the MTT assay. A reduction in cell viability below a certain threshold indicates that the substance is an irritant.[5]

Eye Irritation/Corrosion (OECD Guideline 405)

The potential for a substance to cause eye irritation or damage is assessed using a sequential testing strategy that prioritizes in vitro and ex vivo methods.[3] If in vivo testing is deemed necessary, the Draize test (OECD 405) is performed on a small number of animals, typically albino rabbits.[29][30] A single dose of the substance is applied to one eye, and the eyes are examined for corneal, iridial, and conjunctival effects at specific intervals.[6] The use of analgesics and humane endpoints is strongly encouraged to minimize animal suffering.[3]

Metabolic Pathway of this compound

This compound is primarily metabolized in the liver.[31][32] The initial and rate-limiting step is the oxidation by cytochrome P450 enzymes, particularly CYP2E1, to form a reactive epoxide intermediate.[2][31] This epoxide can then follow several pathways: enzymatic hydration to a dihydrodiol, conjugation with glutathione (B108866) (GSH) leading to the formation of mercapturic acids, or rearrangement to form dichlorophenols.[1][33] These phenolic metabolites can be further conjugated with glucuronic acid or sulfate (B86663) before excretion.[31] The formation of the reactive epoxide is believed to be a key step in the hepatotoxicity of this compound.[33]

Caption: Metabolic pathway of this compound in the liver.

References

- 1. This compound | C6H4Cl2 | CID 7239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cytochrome P450 catalyzed oxidation of monochlorobenzene, 1,2- and 1,4-dichlorobenzene in rat, mouse, and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. siesascs.edu.in [siesascs.edu.in]

- 5. mbresearch.com [mbresearch.com]

- 6. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 7. laboratuar.com [laboratuar.com]

- 8. oecd.org [oecd.org]

- 9. OECD 102 / 103 - Phytosafe [phytosafe.com]

- 10. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google 圖書 [books.google.com.tw]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. consilab.de [consilab.de]

- 14. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

- 17. filab.fr [filab.fr]

- 18. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 19. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 20. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 21. acri.gov.tw [acri.gov.tw]

- 22. Partition coefficient: slow stirring method according to OECD 123 - Analytice [analytice.com]

- 23. researchgate.net [researchgate.net]

- 24. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 25. umwelt-online.de [umwelt-online.de]

- 26. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 27. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 28. oecd.org [oecd.org]

- 29. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 30. oecd.org [oecd.org]

- 31. This compound | Rupa Health [rupahealth.com]

- 32. 1,2 Dichlorobenzene | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 33. Dose-dependent kinetics and metabolism of this compound in rat: effect of pretreatment with phenobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 1,2-Dichlorobenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core spectroscopic techniques used in the analysis of 1,2-dichlorobenzene. It details experimental protocols and presents key quantitative data to aid in the identification, characterization, and quality control of this compound in research and development settings.

Introduction

This compound (ortho-dichlorobenzene) is a chlorinated aromatic compound widely used as a solvent and an intermediate in the synthesis of various chemicals, including herbicides and dyes. Its unambiguous identification and characterization are crucial for ensuring product purity, understanding reaction mechanisms, and assessing its environmental fate. Spectroscopic techniques provide a powerful and non-destructive means to probe the molecular structure and properties of this compound. This document outlines the application of Infrared (IR) Spectroscopy, Raman Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for its analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting spectrum provides a unique "fingerprint" of the molecule, revealing the presence of specific functional groups and structural features.

Data Presentation: IR Spectroscopy

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| ~3072 | C-H stretch (aromatic) |

| ~1576 | C=C stretch (aromatic ring) |

| ~1458 | C=C stretch (aromatic ring) |

| ~1276 | C-H in-plane bend |

| ~1130 | C-H in-plane bend |

| ~1040 | C-H in-plane bend |

| ~740-750 | C-H out-of-plane bend (ortho-disubstituted) |

| ~427-480 | C-Cl stretch |

Experimental Protocol: Fourier Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of a neat liquid sample of this compound.

Materials and Instrumentation:

-

This compound (analytical grade)

-

Fourier Transform Infrared (FT-IR) spectrometer (e.g., Bruker Tensor 27 or Varian 660)

-

IR-transparent windows (e.g., NaCl or KBr plates)

-

Pasteur pipette

-

Kimwipes

-

Acetone (for cleaning)

Procedure:

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

Background Spectrum Acquisition:

-

Place a clean, empty pair of IR plates in the sample holder.

-

Acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.

-

-

Sample Preparation:

-

Sample Spectrum Acquisition:

-

Place the prepared sample plates into the sample holder in the FT-IR spectrometer.

-

Acquire the sample spectrum over a typical mid-IR range (e.g., 4000 to 400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Process the resulting spectrum (e.g., baseline correction, smoothing if necessary).

-

Identify and label the major absorption peaks. Compare the peak positions with known literature values for this compound to confirm its identity.

-

-

Cleaning:

-

Disassemble the IR plates and clean them thoroughly with a Kimwipe moistened with acetone.[1]

-

Return the clean, dry plates to their desiccator for storage.

-

Visualization: FT-IR Experimental Workflow

Caption: Workflow for FT-IR analysis of this compound.

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique that measures the inelastic scattering of monochromatic light (laser). The energy shifts in the scattered light correspond to the vibrational modes of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations.

Data Presentation: Raman Spectroscopy

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |

| ~3070 | C-H stretch (aromatic) |

| ~1570 | C=C stretch (aromatic ring) |

| ~1270 | C-H in-plane bend |

| ~1040 | Ring breathing mode |

| ~660 | C-Cl deformation |

| ~240 | C-Cl deformation |

Experimental Protocol: Raman Spectroscopy

Objective: To obtain the Raman spectrum of a liquid sample of this compound.

Materials and Instrumentation:

-

This compound (analytical grade)

-

Raman spectrometer (e.g., Thermo Nicolet FT-Raman 960) equipped with a laser source (e.g., 532 nm or 785 nm)[2]

-

Glass capillary tube or NMR tube

-

Sample holder

-

Safety goggles appropriate for the laser wavelength

Procedure:

-

Instrument Preparation:

-

Turn on the Raman spectrometer and the laser source, allowing them to stabilize.

-

Calibrate the spectrometer using a standard reference material (e.g., polystyrene or silicon).

-

-

Sample Preparation:

-

Fill a clean glass capillary tube or NMR tube with this compound.

-

Place the tube securely in the sample holder of the spectrometer.

-

-

Data Acquisition:

-

Set the data acquisition parameters, including laser power, exposure time, and number of accumulations. Start with low laser power to avoid sample degradation.

-

Focus the laser beam onto the sample.

-

Acquire the Raman spectrum.

-

-

Data Processing and Analysis:

-

Process the spectrum to remove background fluorescence and cosmic rays, if necessary.

-

Identify and label the prominent Raman peaks.

-

Compare the observed Raman shifts with literature values to confirm the identity of the compound.

-

-

Shutdown:

-

Turn off the laser and the spectrometer according to the manufacturer's instructions.

-

Remove and properly dispose of or store the sample.

-

Visualization: Raman Spectroscopy Experimental Workflow

Caption: Workflow for Raman analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (primarily ¹H and ¹³C) within a molecule. It is a powerful tool for elucidating molecular structure.

Data Presentation: ¹H NMR Spectroscopy (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.45 - 7.55 | Multiplet | 2H | H-3, H-6 |

| ~7.20 - 7.30 | Multiplet | 2H | H-4, H-5 |

Data Presentation: ¹³C NMR Spectroscopy (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~132.8 | C-1, C-2 |

| ~130.5 | C-4, C-5 |

| ~127.5 | C-3, C-6 |

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials and Instrumentation:

-

This compound

-

Deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

-

Pipettes

Procedure:

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry vial.

-

Transfer the solution to a clean NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Data Acquisition:

-

Tune the probe for the ¹H frequency.

-

Set the acquisition parameters (e.g., pulse width, acquisition time, relaxation delay).

-

Acquire the ¹H NMR spectrum.

-

-

¹³C NMR Data Acquisition:

-

Tune the probe for the ¹³C frequency.

-

Set the acquisition parameters for a proton-decoupled ¹³C experiment. A longer relaxation delay (e.g., 8 seconds) may be necessary for quantitative analysis.[3]

-

Acquire the ¹³C NMR spectrum.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the signals in the ¹H spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the this compound molecule.

-

Visualization: NMR Experimental Workflow

Caption: Workflow for ¹H and ¹³C NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.

Data Presentation: Mass Spectrometry (Electron Ionization)

| m/z | Relative Intensity | Proposed Fragment Ion |

| 146 | 100% | [C₆H₄³⁵Cl₂]⁺ (Molecular Ion, M⁺) |

| 148 | 64% | [C₆H₄³⁵Cl³⁷Cl]⁺ (M+2) |

| 150 | 10% | [C₆H₄³⁷Cl₂]⁺ (M+4) |

| 111 | 38% | [C₆H₄³⁵Cl]⁺ |

| 113 | 12% | [C₆H₄³⁷Cl]⁺ |

| 75 | 23% | [C₆H₃]⁺ |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To obtain the mass spectrum of this compound and to separate it from other volatile components.

Materials and Instrumentation:

-

This compound

-

High-purity solvent (e.g., hexane (B92381) or dichloromethane) for sample dilution

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Appropriate GC column (e.g., HP-PONA or equivalent)

-

Microsyringe

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., 100 ppm in hexane).

-

-

Instrument Setup:

-

Set the GC conditions: injector temperature (e.g., 250°C), oven temperature program (e.g., start at 50°C, ramp to 250°C), carrier gas flow rate (e.g., helium at 1 mL/min).

-

Set the MS conditions: ion source temperature (e.g., 230°C), ionization mode (Electron Ionization, EI, at 70 eV), mass range (e.g., 40-200 amu).

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector.

-

Start the GC-MS data acquisition.

-

-

Data Processing and Analysis:

-

Identify the chromatographic peak corresponding to this compound based on its retention time.

-

Extract the mass spectrum for that peak.

-

Analyze the mass spectrum:

-

Identify the molecular ion peak and its isotopic pattern, which is characteristic for a compound with two chlorine atoms.[4]

-

Identify the major fragment ions and propose fragmentation pathways.

-

Compare the obtained spectrum with a library spectrum (e.g., NIST) for confirmation.

-

-

Visualization: Mass Spectrometry Fragmentation Pathway

Caption: Proposed fragmentation of this compound in EI-MS.

Conclusion

The spectroscopic techniques of IR, Raman, NMR, and Mass Spectrometry collectively provide a robust framework for the comprehensive analysis of this compound. Each method offers unique and complementary information, enabling unambiguous identification, structural elucidation, and purity assessment. The detailed protocols and reference data presented in this guide serve as a valuable resource for researchers, scientists, and drug development professionals working with this important chemical compound.

References

Navigating the Nucleophilic Reactivity of 1,2-Dichlorobenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dichlorobenzene (o-DCB), a common industrial solvent and chemical intermediate, presents a unique landscape for nucleophilic aromatic substitution (SNAr) reactions. Its reactivity is governed by the interplay of two deactivating, ortho-directing chlorine substituents on the benzene (B151609) ring. This technical guide provides a comprehensive overview of the chemical reactivity of this compound with various nucleophiles, including amines, alkoxides, and hydroxides. It delves into the mechanistic pathways, presents available quantitative data, and outlines detailed experimental protocols for key transformations. This information is crucial for researchers and professionals in organic synthesis, materials science, and drug development who utilize dichlorinated aromatic scaffolds.

Core Concepts: Mechanisms of Nucleophilic Aromatic Substitution on this compound

The nucleophilic substitution on this compound, an electron-rich aromatic system, is inherently challenging and typically requires forcing conditions or catalytic activation. Two primary mechanisms are operative, largely dictated by the reaction conditions and the nature of the nucleophile.

1. The Benzyne (B1209423) (Elimination-Addition) Mechanism: Under conditions of high temperature and pressure, particularly with strong, non-polarizable nucleophiles like hydroxide, the reaction can proceed through a highly reactive benzyne intermediate. This pathway involves the elimination of HCl followed by the addition of the nucleophile.

2. The SNAr (Addition-Elimination) Mechanism: While less common for unactivated aryl halides like this compound, the classical SNAr mechanism can be facilitated, especially with softer, more polarizable nucleophiles or through catalytic cycles. This mechanism involves the formation of a transient, negatively charged Meisenheimer complex.

Reactivity with Hydroxide Nucleophiles

The hydrolysis of this compound to form chlorophenols is a significant industrial process that exemplifies the benzyne mechanism. Due to the high stability of the C-Cl bond, this transformation necessitates vigorous reaction conditions.

Quantitative Data: Hydrolysis of this compound

| Temperature (°C) | Pressure (psi) | Reaction Time (min) | Conversion (%) | Chlorophenol Yield (%) | Reference |

| 280 | Autogenous | 60 | 36.8 | 68.6 | [1] |

| 300 | Autogenous | 60 | 58.7 | 64.2 | [1] |

| 320 | Autogenous | 60 | 79.3 | 54.0 | [1] |

Note: Yields are based on the consumed o-dichlorobenzene.

Experimental Protocol: High-Pressure Hydrolysis of this compound[1]

Materials:

-

This compound

-

Sodium Hydroxide (NaOH)

-

Water

-

Benzene (for extraction)

-

Hydrochloric Acid (for acidification)

-

High-pressure reaction vessel (e.g., iron bomb)

Procedure:

-

A mixture of this compound, sodium hydroxide, and water is placed in a high-pressure reaction vessel.

-